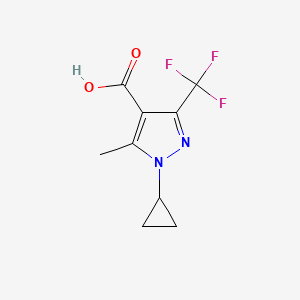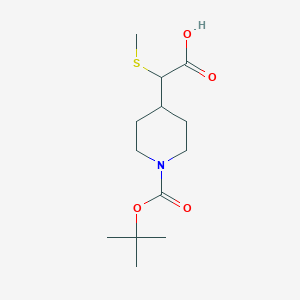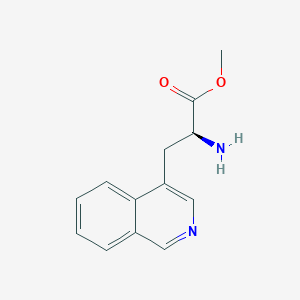![molecular formula C7H7N3O2S B12987752 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core fused with a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide typically involves several key steps:
Cyclization: The initial step often involves the cyclization of an appropriately substituted pyridine derivative.
Substitution: The cyclized product is then subjected to substitution reactions to introduce the sulfonamide group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of protein kinases by binding to their active sites, thereby preventing the phosphorylation of key substrates . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar pyrrolo-pyridine core but differs in the position of the nitrogen atom and the absence of the sulfonamide group.
1H-Pyrrolo[3,2-c]pyridine: This compound lacks the sulfonamide group, which significantly alters its chemical and biological properties.
Pyrrolo[3,2-c]pyridine derivatives: These derivatives may have various substituents that modify their activity and selectivity towards different biological targets.
The uniqueness of this compound lies in its combination of the pyrrolo-pyridine core with the sulfonamide group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
pyrrolo[3,2-c]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-5-9-3-1-7(6)10/h1-5H,(H2,8,11,12) |
Clé InChI |
OWGWZFXLIQFBHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1N(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


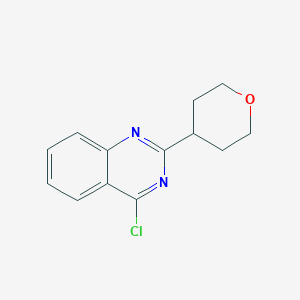



![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
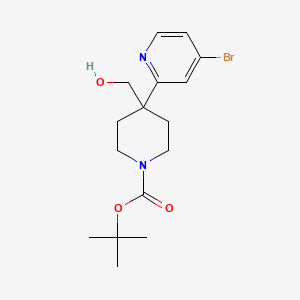
![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
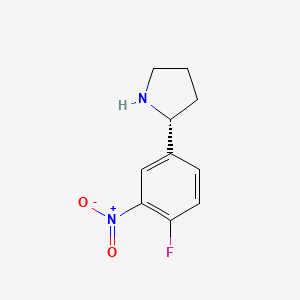

![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
